![molecular formula C9H11BrN4O B2439533 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1383626-27-4](/img/structure/B2439533.png)
9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone
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Overview
Description
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (Cyclin-Dependent Kinase 2) is a crucial enzyme involved in cell cycle regulation. Inhibiting CDK2 selectively targets tumor cells, making it an appealing strategy for cancer treatment. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone. These compounds were synthesized as novel CDK2 inhibitors . Notably, they exhibited superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Compound 14 & 15 demonstrated the best cytotoxic activities across all three cell lines.
Enzymatic Inhibition: CDK2/Cyclin A2
Compound 14, derived from 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone, displayed potent dual activity against cancer cells and CDK2. It significantly inhibited CDK2/cyclin A2 enzymatic activity (IC50 = 0.057 ± 0.003 μM), outperforming sorafenib (IC50 = 0.184 ± 0.01 μM) . This dual action makes it a promising candidate for further investigations.
Mechanism of Action
Target of Action
It’s worth noting that azolo[1,2,4]triazines, a class of compounds to which our compound belongs, are structurally similar to known antiviral drugs and purine antimetabolites . This suggests that the compound could potentially target similar enzymes or proteins involved in viral replication or purine metabolism.
Mode of Action
The exact mode of action of 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is currently unknown due to the lack of specific studies on this compound . Given its structural similarity to known antiviral drugs and purine antimetabolites, it may interact with its targets in a similar manner, possibly by inhibiting key enzymes or disrupting essential biochemical processes .
Result of Action
Based on its structural similarity to known antiviral drugs and purine antimetabolites, it could potentially exhibit antiviral activity or disrupt purine metabolism .
properties
IUPAC Name |
3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-5(2)3-6-7(10)8-9(15)12-11-4-14(8)13-6/h4-5H,3H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMTPOOENNZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN2C=NNC(=O)C2=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone |
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